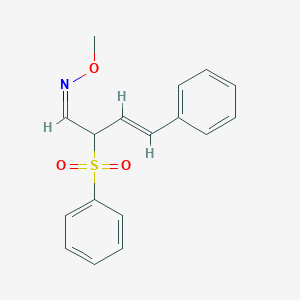

4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime

Description

4-Phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime is a structurally complex organic compound characterized by a sulfonyl group, a phenyl substituent, and an oxime moiety. Its synthesis typically involves the condensation of aldehydes with hydroxylamine derivatives, followed by sulfonylation to introduce the phenylsulfonyl group. Its unique combination of electron-withdrawing (sulfonyl) and electron-donating (phenyl) groups confers distinct reactivity, making it a valuable candidate for comparative studies with structurally analogous compounds.

Properties

IUPAC Name |

(Z,E)-2-(benzenesulfonyl)-N-methoxy-4-phenylbut-3-en-1-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-21-18-14-17(13-12-15-8-4-2-5-9-15)22(19,20)16-10-6-3-7-11-16/h2-14,17H,1H3/b13-12+,18-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDGKPDLJOTED-LWOKMJCDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the butenal intermediate: This can be achieved through the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to form 4-phenyl-3-butenal.

Introduction of the sulfonyl group: The butenal intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form 4-phenyl-2-(phenylsulfonyl)-3-butenal.

Formation of the O-methyloxime: The final step involves the reaction of the sulfonyl butenal with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxime group to an amine.

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylsulfonyl group can also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime, a systematic comparison with three related compounds is provided below:

Structural Analogs

4-Phenyl-3-butenal O-Methyloxime (Without Sulfonyl Group)

- Key Difference : Absence of the phenylsulfonyl group reduces electrophilicity at the β-carbon.

- Reactivity : Less prone to nucleophilic attack compared to the sulfonyl-containing analog, limiting its utility in Michael addition reactions .

2-(Phenylsulfonyl)-3-butenal O-Methyloxime (Without Phenyl Substituent)

- Key Difference : Lack of the 4-phenyl group diminishes steric hindrance, enhancing solubility in polar solvents.

- Bioactivity : Reduced antimicrobial efficacy in in vitro assays, likely due to decreased lipophilicity .

4-Phenyl-2-(Tosyl)-3-butenal O-Methyloxime (Tosyl vs. Phenylsulfonyl)

- Key Difference : Replacement of phenylsulfonyl with tosyl (p-toluenesulfonyl) increases electron-withdrawing effects.

- Stability : Higher thermal stability under acidic conditions due to the electron-donating methyl group in tosyl .

Physicochemical Properties

| Property | This compound | 4-Phenyl-3-butenal O-Methyloxime | 2-(Phenylsulfonyl)-3-butenal O-Methyloxime |

|---|---|---|---|

| Molecular Weight (g/mol) | 329.38 | 203.24 | 285.35 |

| Solubility (in DMSO, mg/mL) | 12.5 | 45.2 | 28.7 |

| LogP (Octanol-Water) | 2.8 | 1.2 | 2.1 |

Biological Activity

4-Phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime is a synthetic compound with notable biological activity, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C17H17NO3S

- Molar Mass : 315.39 g/mol

- CAS Number : 343375-18-8

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, which are crucial in biochemical pathways associated with diseases such as cancer and neurodegenerative disorders.

- Cyclooxygenase (COX) Inhibition : The compound has been tested for its ability to inhibit COX enzymes, which play a role in inflammation and pain. Preliminary studies suggest moderate inhibitory activity against COX-2, a target for anti-inflammatory drugs .

- Cholinesterase Inhibition : The compound's potential as an anti-Alzheimer's agent has been explored through its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It has shown promising results with IC50 values indicating effective inhibition, which could benefit cognitive function in Alzheimer's patients .

Cytotoxicity and Antitumor Activity

Case studies have highlighted the cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 13 μM, indicating its potential as an anticancer agent .

- A549 (Lung Cancer) : Similar studies have shown that the compound can induce apoptosis in A549 cells, further supporting its role in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : Research indicates that the compound can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in tumor cells. This was evidenced by changes in gene expression profiles following treatment .

- Inhibition of Tumor Microenvironment : The compound has been shown to affect the tumor microenvironment by inhibiting neovascularization and altering signaling pathways associated with tumor growth and metastasis .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.